![molecular formula C20H19N5O6S B2952549 Ethyl 4-(2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate CAS No. 868226-38-4](/img/structure/B2952549.png)
Ethyl 4-(2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C20H19N5O6S and its molecular weight is 457.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
The synthesis of novel chemical compounds often serves as a cornerstone for further applications in various scientific research areas. A study by El‐Faham et al. (2013) demonstrated the use of OxymaPure/DIC as an efficient reagent for synthesizing a series of α-ketoamide derivatives, highlighting a methodology that could potentially apply to Ethyl 4-(2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate or its analogs for improved yield and purity (El‐Faham et al., 2013).
Antimicrobial Activity
Research into the antimicrobial properties of chemical compounds is crucial for the development of new antibiotics and antiseptic agents. Sirakanyan et al. (2015) synthesized heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, displaying promising antimicrobial activity against Staphylococcus aureus. Such studies suggest the potential antimicrobial applications of this compound derivatives (Sirakanyan et al., 2015).
Glycosidase Inhibition
The investigation of glycosidase inhibitors is significant for understanding and treating metabolic disorders, including diabetes. Moreno‐Vargas et al. (2003) explored the synthesis and glycosidase inhibitory activities of 5-(1', 4'-dideoxy-1', 4'-imino-d-erythrosyl)-2-methyl-3-furoic acid derivatives, identifying new leads as selective α-l-fucosidase and β-galactosidase inhibitors. This research area could be relevant for compounds structurally related to this compound, highlighting its potential in developing novel metabolic disorder treatments (Moreno‐Vargas et al., 2003).
Anticancer Activity
The quest for new anticancer agents remains a pivotal area of pharmaceutical research. Gad et al. (2020) utilized a multicomponent synthesis approach for ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, leading to compounds with significant anticancer activity, particularly against breast cancer. This highlights the possibility of exploring this compound and its derivatives for potential anticancer properties (Gad et al., 2020).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of action
Thiazole and indole derivatives generally interact with their targets to modulate their activity, leading to therapeutic effects .
Biochemical pathways
Thiazole and indole derivatives can affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
Thiazole and indole derivatives generally have good bioavailability .
Result of action
Thiazole and indole derivatives can have a wide range of effects depending on their specific targets .
properties
IUPAC Name |
ethyl 4-[[2-[[4-amino-5-(furan-2-carbonylamino)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O6S/c1-2-30-19(29)11-5-7-12(8-6-11)22-14(26)10-32-20-24-16(21)15(18(28)25-20)23-17(27)13-4-3-9-31-13/h3-9H,2,10H2,1H3,(H,22,26)(H,23,27)(H3,21,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXZAEINKUUJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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